

The G-1 Enigma: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

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This technical whitepaper provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further investigation and therapeutic development.

Executive Summary

G-1 has emerged as a critical tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors. Its high affinity and selectivity for GPER have enabled detailed studies of its pharmacodynamic effects, which range from anti-proliferative and pro-apoptotic actions in various cancer models to neuroprotective and metabolic benefits. This guide synthesizes the available data on G-1's binding affinities, in vitro and in vivo activities, and the intricate signaling cascades it initiates. While extensive pharmacodynamic data exists, a notable gap remains in the public domain regarding the detailed pharmacokinetic profile of G-1, including its half-life, bioavailability, and metabolic fate.

Pharmacodynamics of G-1: Quantitative Insights

G-1's interaction with GPER has been characterized by several key quantitative parameters, highlighting its potency and selectivity. The following table summarizes the reported binding

affinity (K_i), effective concentration (EC₅₀), and inhibitory concentration (IC₅₀) values from various studies.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (K _i)	11 nM	-	[1]
Effective Concentration (EC ₅₀)	2 nM	-	[1]
IC ₅₀ (Inhibition of Cell Migration)	0.7 nM	SKBr3 breast cancer cells	[1]
1.6 nM	MCF-7 breast cancer cells	[1]	
IC ₅₀ (Inhibition of Cell Viability)	1.06 μM	OV90 ovarian cancer cells	[2]
2.58 μM	FT190 fallopian tube cells	[2]	
6.97 μM	OVCAR420 ovarian cancer cells	[2]	

Pharmacodynamic Effects: A Spectrum of Activity

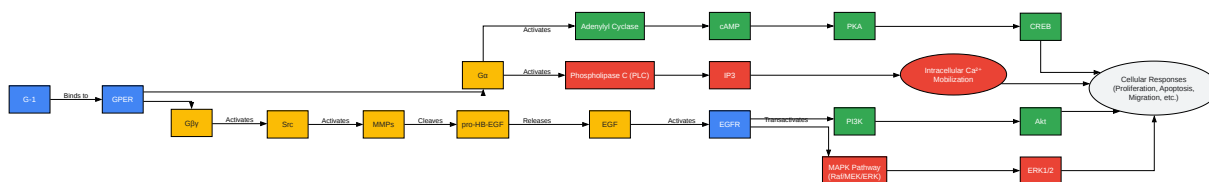
The activation of GPER by G-1 elicits a wide range of cellular responses, demonstrating its potential therapeutic utility across different disease models. The table below outlines the observed in vitro and in vivo effects of G-1.

Model Type	Model	Observed Effects of G-1	Reference(s)
In Vitro	Breast Cancer Cells (MDA-MB-231, SKBr3, MCF-7)	Suppresses proliferation, induces apoptosis and cell cycle arrest, inhibits migration.[1][3]	[1][3]
Ovarian Cancer Cells (OV90, OVCAR420)	Attenuates cell viability and migration.[4]	[4]	
Cervical Cancer Cells (SiHa)	Exerts antitumor effects by activating apoptotic pathways and modulating migration and invasion.[5]	[5]	
Neuronal Cells	Inhibits glutamate-induced autophagy and neuronal loss.[1]	[1]	
Leukemia Cell Lines (T-ALL)	Induces cytotoxicity and cytostatic effects, disrupts microtubule structure.[6]	[6]	
In Vivo	Mouse EAE Model of Multiple Sclerosis	Displays therapeutic effects.[1]	[1]
Mouse Models of Obesity and Diabetes	Reduces body weight, improves glucose homeostasis, increases energy expenditure, and reduces inflammatory markers.[7]	[7]	

Ovariectomized Mice	Does not influence tibia and femur growth.[8]	[8]
Mouse Xenograft Model of Breast Cancer	Upregulates HIF1 α -dependent vascular endothelial growth factor expression, leading to angiogenesis and breast cancer progression.[9]	[9]
Human Granulosa Cell Tumor Cells	Suppresses proliferation and induces apoptosis by blocking microtubule assembly.[10]	[10]

G-1 Signaling Pathways

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. These pathways are complex and can be cell-type specific, leading to the diverse range of observed pharmacodynamic effects. The primary signaling pathways activated by G-1 are depicted below.

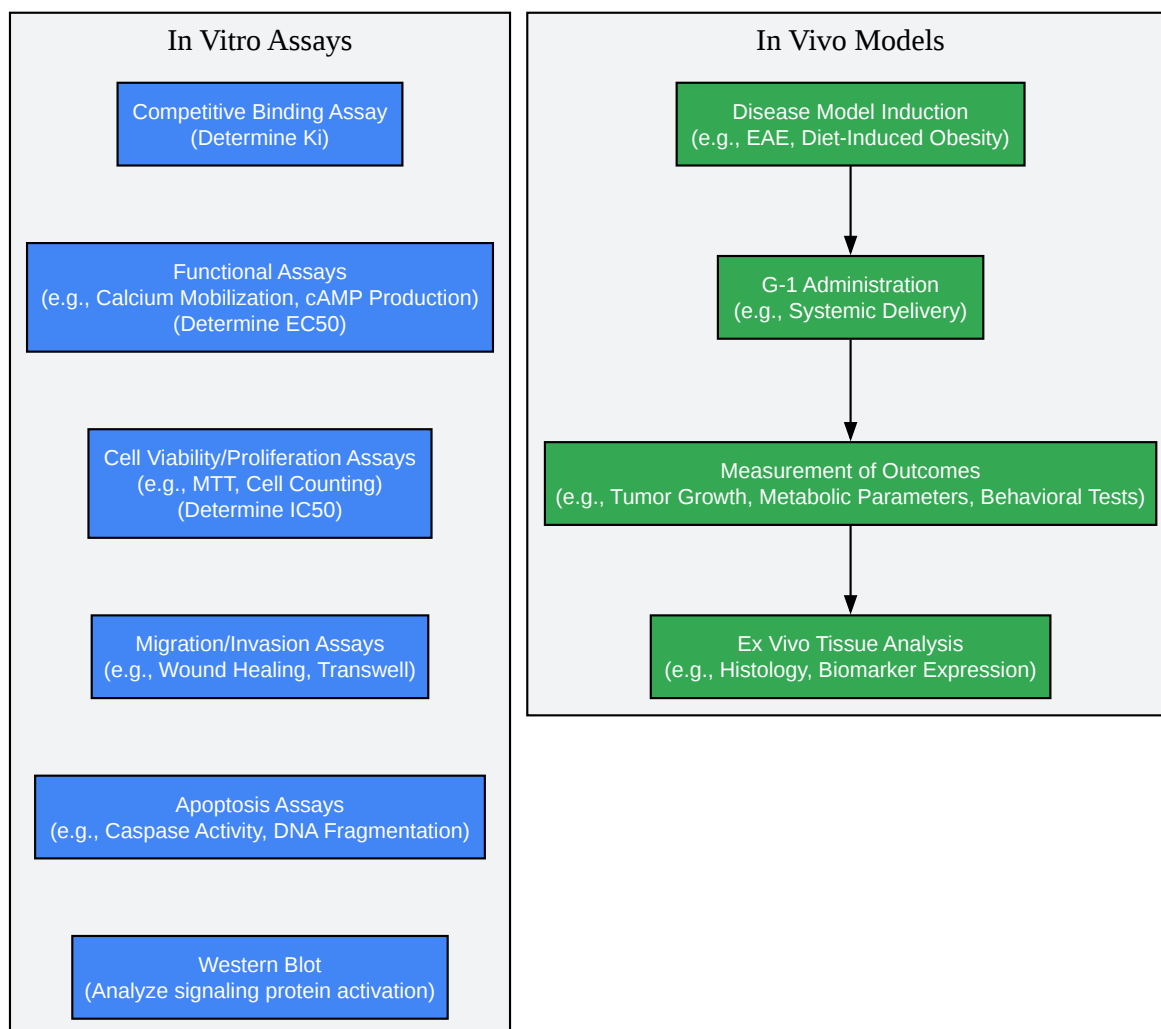


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G-1 activated GPER signaling pathways.

Experimental Protocols: Methodological Overview

The characterization of G-1's pharmacodynamics has relied on a variety of established experimental protocols. While detailed, step-by-step procedures are proprietary to the conducting laboratories, the general methodologies are summarized below.



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References

- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 7. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective GPER1 agonist G1 on bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
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